2-Bromo-1,1-diethoxypropane, with the molecular formula CHBrO and a molecular weight of 197.070 g/mol, is an organic compound characterized by the presence of a bromine atom and two ethoxy groups attached to a propane backbone. This compound is often referred to as diethyl bromoacetaldehyde acetal and is utilized in various
-Bromo-1,1-diethoxypropane is a versatile intermediate used in organic synthesis. Its synthesis can be achieved through various methods, including the reaction of propionaldehyde with diethyl acetal and hydrogen bromide. This reaction is documented in several scientific publications, such as a patent by Eastman Kodak Company.
Due to the presence of a reactive bromine atom and two protected ethoxy groups, 2-bromo-1,1-diethoxypropane serves as a valuable precursor for the synthesis of various aldehydes and ketones. The bromine atom can be readily substituted with different nucleophiles, such as organometallic reagents or Grignard reagents, to form new carbon-carbon bonds. Subsequent hydrolysis of the acetal groups then leads to the desired carbonyl compounds. This strategy is described in numerous research articles, for example, a study published in the Journal of the American Chemical Society demonstrates the synthesis of various α,β-unsaturated aldehydes using 2-bromo-1,1-diethoxypropane [].
The ability to manipulate the bromine atom and the acetal groups makes 2-bromo-1,1-diethoxypropane a valuable building block for the construction of more complex molecules. This functionality allows for the introduction of various functional groups and chain extensions, enabling the synthesis of diverse organic structures. An example of this application is reported in a publication in the Tetrahedron Letters journal, where the compound is used as a key intermediate in the synthesis of biologically active heterocycles [].
Several synthesis methods for 2-Bromo-1,1-diethoxypropane have been reported:
2-Bromo-1,1-diethoxypropane finds applications in:
Several compounds share structural similarities with 2-Bromo-1,1-diethoxypropane. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Bromo-1,1-dimethoxyethane | CHBrO | 0.83 |
2-Bromopropionaldehyde diethyl acetal | CHBrO | 0.67 |
3-Bromo-1,1-dimethoxypropane | CHBrO | 0.71 |
2-(3-Bromopropoxy)-tetrahydro-2H-pyran | CHBrO | 0.77 |
These compounds exhibit varying degrees of similarity based on structural features such as the presence of bromine atoms and ether functionalities. The unique combination of two ethoxy groups in 2-Bromo-1,1-diethoxypropane distinguishes it from other brominated ethers and acetals.
Irritant